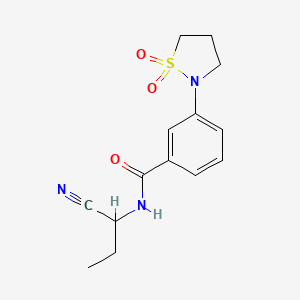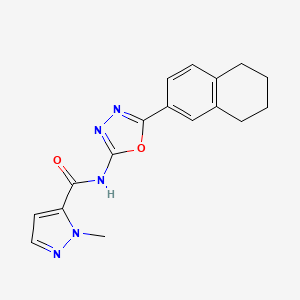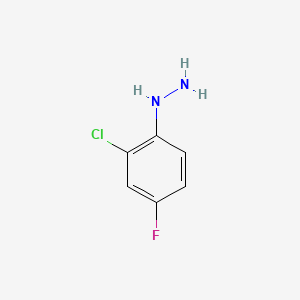
2-Methoxy-5-(trifluoromethyl)benzoyl chloride
Vue d'ensemble
Description
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) at the 2nd and 5th positions, respectively, and a carbonyl chloride (C=OCl) group at the benzene ring. This compound is known for its utility in various chemical synthesis processes due to its reactive nature.
Synthetic Routes and Reaction Conditions:
From 2-Methoxy-5-(trifluoromethyl)aniline: The compound can be synthesized by first converting 2-Methoxy-5-(trifluoromethyl)aniline into its corresponding diazonium salt using nitrous acid (HNO₂) and hydrochloric acid (HCl). The diazonium salt is then reacted with chlorine (Cl₂) to produce the benzoyl chloride.
From 2-Methoxy-5-(trifluoromethyl)benzoic Acid: Another method involves the conversion of 2-Methoxy-5-(trifluoromethyl)benzoic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some modern production facilities use continuous flow reactors to streamline the synthesis process, allowing for more efficient production and easier scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions are prevalent, where the chlorine atom in the benzoyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and heat.
Reduction: LiAlH₄, ether solvent, and low temperatures.
Substitution: Various nucleophiles (e.g., water, alcohols, amines) and mild heating.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides, esters, or other substituted benzoyl compounds.
Applications De Recherche Scientifique
2-Methoxy-5-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is used in the development of biochemical probes and inhibitors for studying biological processes.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methoxy-5-(trifluoromethyl)benzoyl chloride exerts its effects involves the electrophilic nature of the carbonyl chloride group, which makes it highly reactive towards nucleophiles. The compound typically reacts through nucleophilic acyl substitution, where the nucleophile attacks the carbonyl carbon, leading to the formation of various products depending on the nucleophile used.
Molecular Targets and Pathways Involved:
Nucleophilic Attack: The carbonyl carbon is attacked by nucleophiles, leading to the formation of amides, esters, or other substituted products.
Electrophilic Substitution: The compound can also undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Comparaison Avec Des Composés Similaires
2-Methoxy-5-(trifluoromethyl)aniline: This compound differs by having an amino group (-NH₂) instead of the carbonyl chloride group.
2-Methoxy-5-(trifluoromethyl)benzoic Acid: This compound has a carboxylic acid group (-COOH) instead of the carbonyl chloride group.
2-Methoxy-5-(trifluoromethyl)benzaldehyde: This compound has an aldehyde group (-CHO) instead of the carbonyl chloride group.
Uniqueness: 2-Methoxy-5-(trifluoromethyl)benzoyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its electrophilic nature makes it particularly useful in synthetic chemistry, where it can be used to introduce various functional groups into organic molecules.
Propriétés
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOLZJRZSOMLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylpiperidin-1-yl)-6-propyl-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B2848635.png)





![N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2848648.png)
![4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2848650.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2848651.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2848653.png)

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)

